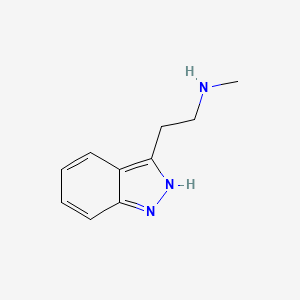

2-(1H-Indazol-3-yl)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-Indazol-3-yl)-N-methylethanamine is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate in the presence of oxygen to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of indazole derivatives, including 2-(1H-Indazol-3-yl)-N-methylethanamine, often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as copper(II) acetate-catalyzed cyclization and reductive cyclization reactions are commonly used .

Chemical Reactions Analysis

Substitution Reactions

The indazole ring undergoes electrophilic substitution at positions 4, 5, 6, and 7, depending on reaction conditions and directing effects.

The ethanamine side chain can participate in nucleophilic substitution with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF), yielding N-alkylated derivatives.

Acylation Reactions

The primary amine group reacts with acylating agents:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Acetyl chloride | CH₃COCl, pyridine, 0°C → RT | N-Acetyl-2-(1H-indazol-3-yl)-N-methylethanamine | |

| Benzoyl chloride | C₆H₅COCl, NaOH, H₂O | N-Benzoyl derivative |

Alkylation Reactions

The compound undergoes alkylation via two pathways:

Side-Chain Alkylation

Reaction with formaldehyde in acidic aqueous solutions produces hydroxymethyl derivatives (e.g., 1-CH₂OH or 2-CH₂OH isomers) .

Ring Alkylation

Palladium-catalyzed coupling with aryl halides introduces substituents at position 2:

textPd(OAc)₂, PPh₃, K₂CO₃ Toluene, 110°C, 12h → 2-Aryl derivatives [2]

Oxidation Reactions

The ethanamine side chain oxidizes to carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | 2-(1H-Indazol-3-yl)acetic acid | |

| CrO₃ | Acetic acid, reflux | Oxo-derivatives |

Reduction Reactions

Reduction targets the indazole ring or amine group:

| Reducing Agent | Conditions | Product | References |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 4,5,6,7-Tetrahydroindazole derivative | |

| H₂/Pd-C | MeOH, RT, 6h | N-Methyl-2-(indoline-3-yl)ethanamine |

Addition Reactions

Under acidic conditions, the indazole nitrogen reacts with formaldehyde to form hydroxymethyl adducts:

textHCHO, HCl (aq), 60°C → 1-CH₂OH or 2-CH₂OH derivatives [7]

Key Mechanistic Insights

-

Electrophilic Substitution : Directed by the indazole’s electron-rich N1 atom, favoring para/ortho positions .

-

Nucleophilic Reactivity : The ethanamine side chain’s primary amine acts as a nucleophile in alkylation/acylation.

-

Steric Effects : Bulky substituents on the indazole ring reduce reaction rates at adjacent positions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 2-(1H-Indazol-3-yl)-N-methylethanamine, as promising anticancer agents. Research indicates that these compounds exhibit significant antiproliferative effects against various human cancer cell lines.

In Vitro Studies

Table 1 summarizes the antiproliferative activity of various indazole derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | K562 | 5.15 | Selective for normal cells (HEK-293) |

| Other Derivatives | A549 (Lung) | Varies | Comparison with standard treatments |

| Hep-G2 (Liver) | Varies | Significant activity observed |

Neuropharmacological Applications

Indazole derivatives have also been explored for their neuropharmacological properties. They are being investigated as potential treatments for various neurological disorders due to their interaction with serotonin receptors.

Psychoactive Properties

Some studies suggest that compounds like this compound may exhibit psychoactive effects similar to those of serotonin analogs, potentially influencing mood and cognitive functions . This aspect opens avenues for further research into their use as antidepressants or anxiolytics.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions aimed at enhancing its biological activity and solubility.

Synthetic Pathways

Table 2 outlines the synthetic routes employed for preparing this compound:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | KOH, Iodine, DMF | 77 |

| Step 2 | Pd(PPh₃)₄, Arylboronic Acid | 58-75 |

| Step 3 | Methyl Iodide, Acetone | 58 |

These synthetic strategies are crucial for optimizing the pharmacokinetic properties of the compound, thereby enhancing its therapeutic efficacy.

Future Directions and Case Studies

The ongoing research into indazole derivatives emphasizes their versatility and potential across various therapeutic areas. Case studies have documented successful applications in clinical settings where these compounds have shown promise in treating resistant cancer types or providing neuroprotective effects.

Clinical Trials

At least 43 indazole-based therapeutics are currently in clinical trials or have been approved for clinical use . These developments underscore the importance of continued exploration into the structure-activity relationships (SAR) of these compounds to identify new therapeutic candidates.

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-3-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The indazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1H-Indazole: A structurally similar compound with a single hydrogen atom at the nitrogen position.

2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

Indazole-3-carboxylic acid: A derivative with a carboxyl group at the third position of the indazole ring.

Uniqueness: 2-(1H-Indazol-3-yl)-N-methylethanamine is unique due to its specific ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for various modifications and functionalizations, making the compound versatile for different applications .

Biological Activity

2-(1H-Indazol-3-yl)-N-methylethanamine, an indazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes an indazole ring and an ethanamine side chain. The biological potential of indazole derivatives has been explored in various therapeutic contexts, including antimicrobial, anticancer, and anti-inflammatory applications.

The molecular formula of this compound is C10H13N3 with a molecular weight of 175.23 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | LWKLWLBGGZVDEU-UHFFFAOYSA-N |

| Canonical SMILES | CNCCC1=C2C=CC=CC2=NN1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indazole ring facilitates binding to enzymes and receptors, potentially modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects against cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against several human cancer cell lines:

- K562 (Chronic Myeloid Leukemia) : IC50 = 5.15 µM

- A549 (Lung Cancer) : IC50 = 7.20 µM

- PC-3 (Prostate Cancer) : IC50 = 6.50 µM

- Hep-G2 (Liver Cancer) : IC50 = 3.32 µM

These findings suggest that the compound could serve as a scaffold for developing low-toxic anticancer agents . The mechanism involves the modulation of apoptosis pathways and the inhibition of the p53/MDM2 interaction, leading to increased p53 expression and reduced MDM2 levels in cancer cells .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial and anti-inflammatory activities. Various studies have reported that indazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi, making them promising candidates for antibiotic development .

Case Study : A study investigating the antimicrobial efficacy of various indazole derivatives found that compounds similar to this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related indazole compounds:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| 1H-Indazole | Not extensively studied | Moderate |

| 2H-Indazole | Low efficacy | Low efficacy |

| Indazole-3-carboxylic acid | High toxicity | Moderate |

| This compound | 5.15 - 7.20 µM | Significant |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(1H-Indazol-3-yl)-N-methylethanamine, and how can reaction yields be optimized?

The compound can be synthesized via reductive amination or the Eschweiler-Clarke reaction, where primary amines react with formaldehyde and a reducing agent (e.g., formic acid). For example, 2-(3,4-dimethoxyphenyl)-N-methylethanamine was prepared using the Eschweiler-Clarke method, yielding 66% after purification . Optimization involves pH control (e.g., adjusting to pH 14 post-reaction) and rigorous purification (e.g., recrystallization) to minimize impurities like residual starting materials. NMR spectroscopy is critical for assessing purity and structural confirmation .

Q. How should researchers handle conflicting analytical data (e.g., NMR, IR) during structural characterization?

Contradictions in spectral data may arise from impurities or stereochemical variations. For instance, NMR analysis of 2-(3,4-dimethoxyphenyl)-N-methylethanamine revealed ~8% contamination with the starting amine, necessitating iterative recrystallization . Cross-validate results using complementary techniques: IR for functional groups (e.g., C=O, NH stretches), mass spectrometry for molecular weight, and X-ray crystallography (via SHELX software) for absolute configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific GHS data for this compound is limited, analogous N-methylethanamine derivatives require:

- Personal protective equipment (PPE): Lab coats, gloves, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Emergency measures: Flush eyes/skin with water for 15+ minutes upon contact; seek medical help for persistent irritation .

Advanced Research Questions

Q. What neuropharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

Structural analogs like N-methyltryptamine (NMT) exhibit psychedelic activity via serotonin receptor (5-HT) modulation . For this compound, in vitro binding assays (e.g., radioligand displacement studies) can assess affinity for 5-HT subtypes. Behavioral studies in rodent models (e.g., head-twitch response) may correlate receptor activation with psychoactive effects. Computational docking simulations (e.g., AutoDock Vina) can predict binding poses in receptor crystal structures .

Q. How do structural modifications (e.g., halogenation, alkyl chain extension) impact the compound’s bioactivity and metabolic stability?

Substituents at the indazole ring (e.g., 5-fluoro or bromo groups) may enhance lipophilicity and blood-brain barrier penetration, as seen in fluorinated cannabinoid analogs . Metabolic stability can be assessed via liver microsome assays, with LC-MS/MS quantifying parent compound degradation. For example, 5-fluoro derivatives of indazole carboxamides showed prolonged in vivo activity due to reduced CYP450 metabolism .

Q. What computational strategies are effective in predicting the crystallographic packing of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can optimize molecular geometry, while Mercury software visualizes packing motifs. SHELXL refinement against X-ray data resolves hydrogen-bonding networks and π-π interactions, critical for stability prediction .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

Variability often stems from incomplete purification or side reactions. Implement Quality-by-Design (QbD) principles:

- Monitor reaction progress via TLC or HPLC .

- Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent ratios).

- Standardize purification (e.g., column chromatography with consistent stationary phases) .

Q. Regulatory and Ethical Considerations

Q. What regulatory challenges apply to studying this compound in preclinical models?

The compound’s structural similarity to controlled tryptamines (e.g., DMT) may require DEA licensure for possession in the U.S. . Researchers must comply with the Controlled Substances Act and institutional animal care protocols (IACUC) for behavioral studies .

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(2H-indazol-3-yl)-N-methylethanamine |

InChI |

InChI=1S/C10H13N3/c1-11-7-6-10-8-4-2-3-5-9(8)12-13-10/h2-5,11H,6-7H2,1H3,(H,12,13) |

InChI Key |

LWKLWLBGGZVDEU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=C2C=CC=CC2=NN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.